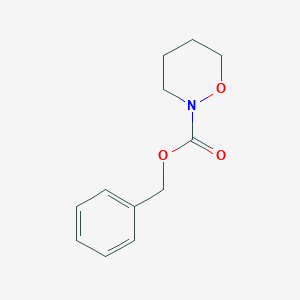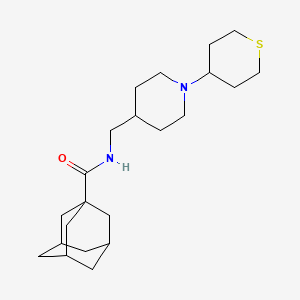![molecular formula C10H17NO2 B2955925 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 2287267-16-5](/img/structure/B2955925.png)
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The bicyclo[1.1.1]pentane moiety imparts rigidity and three-dimensionality to the molecule, which can influence its biological activity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane framework . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying structure-activity relationships in biological systems.
Medicine: The compound’s potential bioactivity makes it of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bicyclo[1.1.1]pentane moiety may influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride
Uniqueness
2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDLMFKZRKVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)

![2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2955855.png)

![1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)
![N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide](/img/structure/B2955859.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)

